![molecular formula C21H24N2O2 B5864464 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and Down syndrome. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that is important for neuronal signaling. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cAMP levels and synaptic plasticity, this compound has been shown to reduce inflammation and oxidative stress, both of which are implicated in cognitive disorders. This compound has also been shown to improve mitochondrial function, which is important for energy production in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide in lab experiments is its specificity for PDE4D. This allows researchers to selectively target this enzyme and study its effects on neuronal signaling. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide. One area of interest is the development of more potent and selective PDE4D inhibitors. Another area of interest is the investigation of this compound's effects on other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide involves several steps, starting with the reaction of 2-aminobenzoic acid with propylamine to form the corresponding amide. This amide is then reacted with 2-chloro-N-(3-chloropropyl)pentanamide to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide has been extensively studied for its potential therapeutic effects on cognitive disorders. In preclinical studies, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. This compound has also been shown to improve synaptic plasticity, which is important for learning and memory.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-8-15(9-4-2)20(24)22-17-11-7-10-16(14-17)21-23-18-12-5-6-13-19(18)25-21/h5-7,10-15H,3-4,8-9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFZDRWCFUFRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.